2-(2-(1H-1,2,3-Triazol-1-yl)ethyl)piperidine dihydrochloride
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Overview
Description
2-(2-(1H-1,2,3-Triazol-1-yl)ethyl)piperidine dihydrochloride is a chemical compound that features a triazole ring linked to a piperidine moiety
Mechanism of Action
Target of Action
The primary target of 2-(2-(1H-1,2,3-Triazol-1-yl)ethyl)piperidine dihydrochloride is the Carbonic Anhydrase-II enzyme . This enzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.
Mode of Action
The compound interacts with its target, the Carbonic Anhydrase-II enzyme, through direct binding with the active site residues . The presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives contributes to the overall activity of these compounds .
Pharmacokinetics
The compound’s inhibitory potential against the carbonic anhydrase-ii enzyme suggests that it may have good bioavailability .
Result of Action
The compound’s action results in moderate inhibition of the Carbonic Anhydrase-II enzyme . This could potentially affect the pH balance in the body, given the role of this enzyme in maintaining pH homeostasis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1H-1,2,3-Triazol-1-yl)ethyl)piperidine dihydrochloride typically involves the reaction of a piperidine derivative with an azide compound under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditionsThe reaction conditions often include the use of copper sulfate pentahydrate and sodium ascorbate in a solvent mixture of dimethylformamide (DMF) and water .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods are designed to be atom-economical, highly selective, and environmentally benign .
Chemical Reactions Analysis
Types of Reactions
2-(2-(1H-1,2,3-Triazol-1-yl)ethyl)piperidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: The piperidine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
2-(2-(1H-1,2,3-Triazol-1-yl)ethyl)piperidine dihydrochloride has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.
Piperidine derivatives: Compounds with a piperidine moiety that have diverse applications in medicinal chemistry.
Uniqueness
2-(2-(1H-1,2,3-Triazol-1-yl)ethyl)piperidine dihydrochloride is unique due to its combination of the triazole and piperidine structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Properties
IUPAC Name |
2-[2-(triazol-1-yl)ethyl]piperidine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4.2ClH/c1-2-5-10-9(3-1)4-7-13-8-6-11-12-13;;/h6,8-10H,1-5,7H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWWLMKNDBXSDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCN2C=CN=N2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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